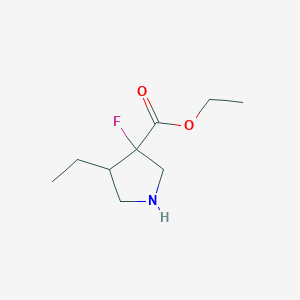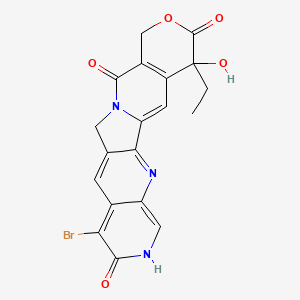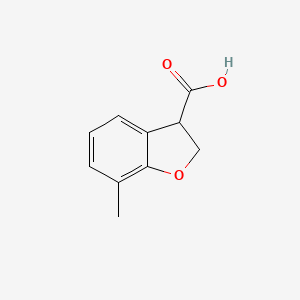
Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 4-etil-3-fluoropirrolidina-3-carboxilato de etilo típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye la reacción de 4-etil-3-fluoropirrolidina con cloroformato de etilo en presencia de una base como la trietilamina. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente orgánico como el diclorometano .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización y la cromatografía para garantizar la pureza deseada del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El 4-etil-3-fluoropirrolidina-3-carboxilato de etilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el átomo de flúor, lo que lleva a la formación de diferentes derivados
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base
Principales productos formados:
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Varios derivados de pirrolidina sustituidos
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo en varios ensayos biológicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluido su uso como precursor en el desarrollo de fármacos.
Industria: Utilizado en la producción de agroquímicos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción del 4-etil-3-fluoropirrolidina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El átomo de flúor en el anillo de pirrolidina puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el sistema biológico involucrado.
Compuestos similares:
- 3-Fluoropirrolidina-3-carboxilato de etilo
- 4-Etilpirrolidina-3-carboxilato de etilo
- 3-Cloropirrolidina-3-carboxilato de etilo
Comparación: El 4-etil-3-fluoropirrolidina-3-carboxilato de etilo es único debido a la presencia de un grupo etilo y un átomo de flúor en el anillo de pirrolidina. Esta combinación puede influir significativamente en su reactividad química y actividad biológica en comparación con compuestos similares. El átomo de flúor, en particular, puede mejorar la estabilidad y la afinidad de unión del compuesto, convirtiéndolo en un candidato valioso para diversas aplicaciones .
Comparación Con Compuestos Similares
- Ethyl 3-fluoropyrrolidine-3-carboxylate
- Ethyl 4-ethylpyrrolidine-3-carboxylate
- Ethyl 3-chloropyrrolidine-3-carboxylate
Comparison: Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate is unique due to the presence of both an ethyl group and a fluorine atom on the pyrrolidine ring. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications .
Propiedades
Fórmula molecular |
C9H16FNO2 |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-3-7-5-11-6-9(7,10)8(12)13-4-2/h7,11H,3-6H2,1-2H3 |
Clave InChI |
APHDAVCXISSMNJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNCC1(C(=O)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)


![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)

![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)



![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)
![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)
